molecular formula C15H26N4O3 B8118192 PF-06305591 (dihydrate)

PF-06305591 (dihydrate)

Cat. No.: B8118192
M. Wt: 310.39 g/mol
InChI Key: GDSIVFNMVSHSPL-KHEMJLMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06305591 (dihydrate) involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

  • Formation of the benzimidazole ring.
  • Introduction of the tert-butyl group.
  • Addition of the amino and methyl groups to the benzimidazole ring.
  • Formation of the propanamide side chain.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of PF-06305591 (dihydrate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves using large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity PF-06305591 (dihydrate) .

Chemical Reactions Analysis

Types of Reactions

PF-06305591 (dihydrate) undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to the amino group.

    Substitution: Replacement of the tert-butyl group with other alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents like sodium borohydride.
  • Substitution reagents like alkyl halides.

The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions include various derivatives of PF-06305591 (dihydrate) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PF-06305591 (dihydrate) has a wide range of scientific research applications, including:

Mechanism of Action

PF-06305591 (dihydrate) exerts its effects by selectively inhibiting the sodium channel Nav1.8. This inhibition blocks the influx of sodium ions into neurons, thereby reducing the transmission of pain signals. The molecular targets include the Nav1.8 channels, and the pathways involved are primarily related to pain signaling and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

  • PF-04531083
  • PF-04856264
  • PF-05089771
  • A-803467

Uniqueness

PF-06305591 (dihydrate) stands out due to its high selectivity for the Nav1.8 sodium channel and its favorable safety profile. Compared to other similar compounds, it offers a more targeted approach to pain management with fewer side effects .

Properties

IUPAC Name

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O.2H2O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14;;/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19);2*1H2/t8-,12+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIVFNMVSHSPL-KHEMJLMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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